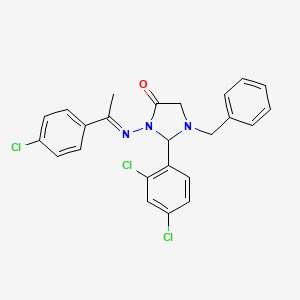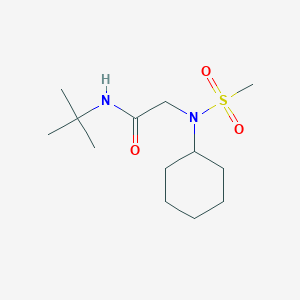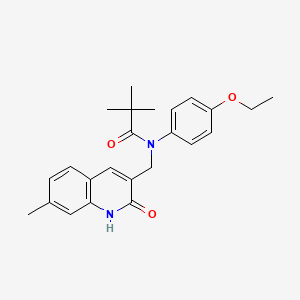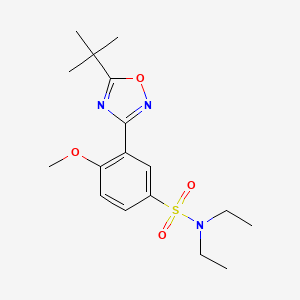
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-N,N-diethyl-4-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-N,N-diethyl-4-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as TBOMS and is synthesized through a specific process that involves several chemical reactions. TBOMS has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
TBOMS exerts its biological effects by inhibiting the activity of specific enzymes and proteins. This compound is known to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. TBOMS has also been shown to inhibit the activity of certain ion channels, which are involved in the regulation of cellular processes such as membrane potential and neurotransmitter release.
Biochemical and Physiological Effects:
TBOMS has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that TBOMS can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. TBOMS has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, TBOMS has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
TBOMS has several advantages as a tool for scientific research. This compound is relatively easy to synthesize and has a high degree of purity, which makes it suitable for use in a wide range of experiments. TBOMS is also stable under standard laboratory conditions and can be stored for extended periods without significant degradation. However, TBOMS has some limitations for lab experiments. This compound is relatively expensive, which can limit its use in large-scale experiments. In addition, TBOMS has some toxicity and can cause adverse effects in certain cell types or organisms.
未来方向
There are several future directions for the research on TBOMS. One potential direction is to investigate the potential therapeutic applications of this compound in the treatment of various diseases, including cancer and neurodegenerative disorders. Another direction is to explore the mechanism of action of TBOMS in more detail, particularly its effects on specific proteins and enzymes. Additionally, future research could focus on developing new derivatives of TBOMS with improved pharmacological properties and reduced toxicity.
合成方法
The synthesis of TBOMS involves several chemical reactions, including the reaction of tert-butyl hydrazine with ethyl 4-methoxybenzenesulfonate to form 5-(tert-butyl)-1,2,4-oxadiazol-3-amine. This intermediate product is then reacted with diethyl sulfate to form the final product, 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-N,N-diethyl-4-methoxybenzenesulfonamide. The synthesis process of TBOMS is complex and requires careful attention to detail to ensure the purity and quality of the final product.
科学研究应用
TBOMS has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, TBOMS has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In biochemistry, TBOMS has been used as a tool to study the structure and function of proteins and enzymes. In pharmacology, TBOMS has been used to investigate the mechanism of action of various drugs and to develop new drug candidates.
属性
IUPAC Name |
3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-N,N-diethyl-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-7-20(8-2)25(21,22)12-9-10-14(23-6)13(11-12)15-18-16(24-19-15)17(3,4)5/h9-11H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHFMSFEABRWKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)C2=NOC(=N2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-N,N-diethyl-4-methoxybenzene-1-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


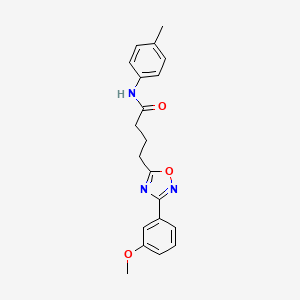
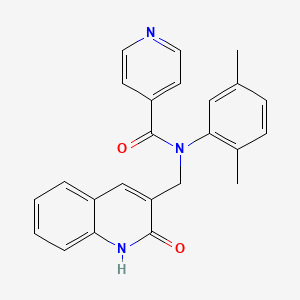
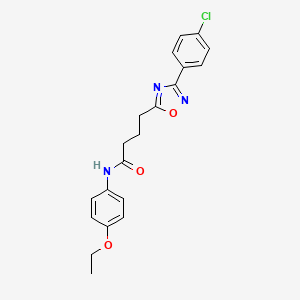
![3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719163.png)
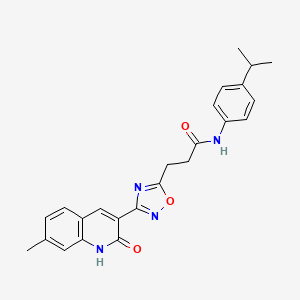

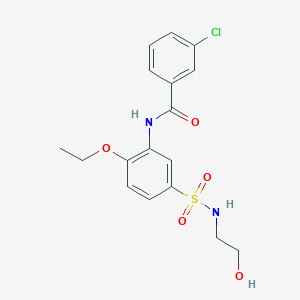
![2-[Methylsulfonyl(2-phenylethyl)amino]acetamide](/img/structure/B7719191.png)

